molecular formula C14H20N2O B2522308 N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide CAS No. 127829-69-0

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

Cat. No.: B2522308
CAS No.: 127829-69-0
M. Wt: 232.327
InChI Key: QFVXUFDJYHLUBA-UHFFFAOYSA-N
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Description

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a chemical compound with the molecular formula C14H20N2O. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antifungal activity against candida spp .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the formation of yeast to mold as well as ergosterol formation in yeast cells . Ergosterol is an essential component of the fungal cell membrane, and its inhibition can lead to cell death.

Biochemical Pathways

Similar compounds have been found to inhibit the biosynthesis of ergosterol , a critical component of the fungal cell membrane. This inhibition disrupts the integrity of the cell membrane, leading to cell death.

Pharmacokinetics

Similar compounds have been found to be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level.

Result of Action

Similar compounds have been found to exhibit potent antifungal activity against candida spp .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under solvent-free conditions , suggesting that the compound might be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves the reduction amination of 2-amino-phenyl-tert-butyl ketone . Another method includes the treatment of the N-carboxy anhydride with appropriate reagents to yield the desired product . These methods typically require specific reaction conditions, such as controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that minimize the use of toxic and hazardous reagents . The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be promoted by reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)[][5].

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles can substitute the tert-butyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: DDQ in dichloromethane (DCM) under an argon atmosphere[][5].

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of α-cyanated products[5][5].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is unique due to its tert-butyl group, which enhances its stability and lipophilicity. This modification can lead to improved biological activity and better pharmacokinetic properties compared to its analogs .

Properties

IUPAC Name

N-tert-butyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14(2,3)15-13(17)16-9-8-11-6-4-5-7-12(11)10-16/h4-7H,8-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVXUFDJYHLUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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